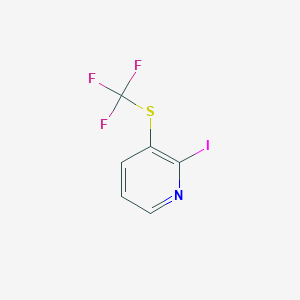

2-Iodo-3-(trifluoromethylthio)pyridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H3F3INS |

|---|---|

Poids moléculaire |

305.06 g/mol |

Nom IUPAC |

2-iodo-3-(trifluoromethylsulfanyl)pyridine |

InChI |

InChI=1S/C6H3F3INS/c7-6(8,9)12-4-2-1-3-11-5(4)10/h1-3H |

Clé InChI |

KOSIYYJKWDZONR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(N=C1)I)SC(F)(F)F |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Iodo 3 Trifluoromethylthio Pyridine

Approaches to the Pyridine (B92270) Core Precursors

Traditional synthetic routes often rely on a stepwise approach where a functionalized pyridine precursor is first synthesized, followed by the introduction of the remaining substituents. This can be approached by either preparing an iodinated pyridine intermediate first or by initially installing the trifluoromethylthio group.

The synthesis of specifically substituted iodopyridines is a critical first step in many multi-step pathways. These intermediates can then undergo subsequent reactions, such as cross-coupling, to introduce the trifluoromethylthio moiety.

One common strategy begins with readily available aminopyridines. For instance, 2-aminopyridine (B139424) can be halogenated to introduce substituents at desired positions. The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) has been achieved from 2-aminopyridine through bromination with N-Bromosuccinimide (NBS) followed by iodination. ijssst.info A similar principle can be applied to generate a 2-amino-3-iodopyridine (B10696) intermediate. pipzine-chem.commedchemexpress.com A reported method for synthesizing 2-amino-3-iodopyridine involves the reaction of 2-fluoro-3-iodopyridine (B38475) with an amine source in dimethyl sulfoxide (B87167) at elevated temperatures, achieving a high yield.

Once an amino-iodopyridine intermediate like 2-amino-3-iodopyridine is obtained, the amino group can be converted to an iodo group through a diazotization-iodination sequence, akin to the Sandmeyer reaction. rsc.orgresearchgate.net This involves treating the amine with a nitrite (B80452) source (e.g., NaNO₂) in an acidic medium to form a diazonium salt, which is then quenched with an iodide source like potassium iodide (KI) to yield a di-iodinated pyridine. rsc.orgresearchgate.net

Alternatively, simpler iodinated pyridines can be prepared via halogen exchange reactions. 2-Iodopyridine (B156620) can be synthesized from more common precursors like 2-chloropyridine (B119429) or 2-bromopyridine (B144113) through an aromatic Finkelstein reaction, which typically uses sodium iodide (NaI) and a copper(I) iodide (CuI) catalyst. chemicalbook.com This 2-iodopyridine can then serve as a substrate for subsequent C-H functionalization at the 3-position.

Table 1: Selected Methods for Iodinated Pyridine Intermediates

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-3-iodopyridine | Ethylamine hydrochloride, NaOH, DMSO | 2-Amino-3-iodopyridine | 95% | |

| 2-Aminopyridine | N-Bromosuccinimide (NBS) | 2-Amino-5-bromopyridine | 95% | ijssst.info |

| 2-Amino-5-bromopyridine | KIO₃, KI, H₂SO₄ | 2-Amino-5-bromo-3-iodopyridine | 73.7% | ijssst.info |

| 2-Bromopyridine | NaI, CuI | 2-Iodopyridine | N/A | chemicalbook.com |

| Aromatic Amines | NaNO₂, KI, Cation-Exchange Resin | Iodoarenes | General | researchgate.net |

An alternative precursor-based approach involves the initial synthesis of a pyridine ring bearing the trifluoromethylthio (-SCF₃) group, followed by a regioselective iodination step. The synthesis of 3-(trifluoromethylthio)pyridine would be the key intermediate in this pathway.

The introduction of the -SCF₃ group can be accomplished through various methods. While direct C-H trifluoromethylthiolation is a more modern approach (discussed in section 2.2.2), classic cross-coupling reactions are also effective. A halopyridine, such as 3-bromopyridine, can be reacted with a trifluoromethylthiolating agent in the presence of a metal catalyst.

Once the 3-(trifluoromethylthio)pyridine intermediate is formed, the final step is a regioselective iodination at the 2-position. The trifluoromethylthio group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution and generally directs incoming electrophiles to the meta-positions (C5). However, the nitrogen atom in the pyridine ring can coordinate to the iodinating reagent or an added Lewis acid, which can direct the substitution to the ortho-positions (C2 or C6). This complex interplay of electronic and coordination effects must be carefully controlled to achieve the desired 2-iodo isomer.

Direct and Selective Functionalization Strategies

More contemporary synthetic strategies aim to reduce the number of steps by employing direct and regioselective C-H bond functionalization. These methods offer greater efficiency and atom economy compared to traditional precursor-based routes.

Direct C-H iodination of pyridine and its derivatives is a powerful tool for creating iodinated heterocycles without the need for pre-functionalized starting materials. Research has shown that radical-based direct C-H iodination protocols can be used for various nitrogen-containing heterocycles. scispace.comresearchgate.netrsc.org For an unsubstituted pyridine ring, these radical methods often lead to a mixture of C3 and C5 iodinated products. scispace.comresearchgate.netrsc.org

The regioselectivity of these direct iodination reactions is highly dependent on the electronic nature of the substrate and the reaction mechanism (radical vs. electrophilic). For a substrate like 3-(trifluoromethylthio)pyridine, the outcome is dictated by the directing influence of the C3 substituent. An electrophilic iodination would be expected to occur at the C5 position. However, a radical-based mechanism or a metal-directed process could potentially favor iodination at the C2 position.

Advanced methods for achieving high regioselectivity in the functionalization of pyridines include the generation of pyridyne intermediates. For example, a 3-chloropyridine (B48278) can be converted into a 3,4-pyridyne, which then undergoes regioselective addition of a nucleophile at the C4 position, generating a magnesiated pyridine intermediate at C3. nih.govrsc.org This intermediate can then be quenched with an electrophile, such as molecular iodine (I₂), to install an iodine atom at the C3 position with high precision. nih.govrsc.org While this specific example targets the C3 position, the underlying principle of using transient intermediates to control regiochemistry is a key strategy in modern synthetic chemistry.

The direct conversion of a C-H bond into a C-SCF₃ bond is a highly desirable transformation that avoids the need for pre-installed leaving groups like halogens. This approach significantly streamlines the synthesis of trifluoromethylthiolated compounds. One of the most effective strategies for the regioselective C-H functionalization of pyridines involves the temporary dearomatization of the pyridine ring to enhance its nucleophilicity.

For instance, a C3-selective trifluoromethylthiolation of pyridines has been developed that relies on the hydroboration of the pyridine ring. This reaction creates a dihydropyridine (B1217469) intermediate which is significantly more nucleophilic than the starting pyridine. This activated intermediate can then react with an electrophilic trifluoromethylthiolating reagent to install the -SCF₃ group at the C3 position. Subsequent oxidative aromatization restores the pyridine ring, yielding the 3-(trifluoromethylthio)pyridine product. This product can then be subjected to a regioselective iodination at the C2 position as described previously.

Metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. While direct metal-catalyzed C-H trifluoromethylthiolation of pyridines is an emerging field, well-established metal-catalyzed cross-coupling reactions provide a robust and reliable method for introducing the -SCF₃ group onto a pre-functionalized pyridine ring.

Copper-catalyzed reactions are particularly common for this transformation. An iodopyridine precursor, such as 2,3-diiodopyridine (B1590151) or 2-chloro-3-iodopyridine, can be coupled with a trifluoromethylthiolating agent like silver trifluoromethylthiolate (AgSCF₃) or a pre-formed copper-SCF₃ complex. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially when multiple reactive sites are present on the pyridine ring. The relative reactivity of halogens at different positions on the pyridine ring (e.g., C2 vs. C3) can be exploited to achieve selective substitution. For example, a palladium-catalyzed aminocarbonylation has been shown to work with 2-iodopyridine and 3-iodopyridine, demonstrating the utility of metal catalysts in functionalizing iodopyridine substrates. chemicalbook.com

Table 2: Illustrative Metal-Catalyzed Cross-Coupling for C-SCF₃ Bond Formation

| Pyridine Substrate | SCF₃ Source | Catalyst System | Product Type | Reference Principle |

|---|---|---|---|---|

| Iodopyridinone | (bpy)CuSCF₃ | Copper(I) | Trifluoromethylthiolated Pyridinone | medchemexpress.com |

| Halopyridine | AgSCF₃ / Me₄NSCF₃ | Copper or Palladium | Trifluoromethylthiolated Pyridine | General Cross-Coupling |

| 2-Iodopyridine | CO, Amines | Palladium | N-substituted carboxamides | chemicalbook.com |

Trifluoromethylthiolation via C–H Bond Activation

Metal-Free Trifluoromethylthiolation Protocols

The development of metal-free synthetic methods is a significant goal in green chemistry. For the synthesis of 2-Iodo-3-(trifluoromethylthio)pyridine, metal-free trifluoromethylthiolation offers a promising alternative to traditional metal-catalyzed approaches.

Recent advancements have focused on the direct C-H functionalization of heterocycles. colab.wsresearchgate.netbohrium.comjiaolei.group A general and efficient method for the direct transition-metal-free trifluoromethylthiolation of a broad range of N-heteroarenes has been reported, which employs sodium chloride as a catalyst. researchgate.net This method is operationally simple and exhibits high functional group tolerance. The proposed mechanism involves an electrophilic substitution pathway. While this study did not specifically report the synthesis of this compound, the methodology's applicability to various pyridines suggests its potential for this transformation, likely starting from 2-iodopyridine.

Another metal-free approach involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na) as a trifluoromethylthiolating reagent. nih.gov This method has been successfully applied to the direct trifluoromethylthiolation of indole (B1671886) derivatives under mild conditions. The expansion of this protocol to pyridine substrates could provide a viable route to the target compound.

Furthermore, visible-light-enabled protocols have emerged as a powerful tool for metal-free functionalization. A transition-metal-free vicinal trifluoromethyl dithiolation of unactivated alkenes has been developed, showcasing the potential of photoredox catalysis in forming C-SCF₃ bonds. researchgate.net While this specific reaction is not directly applicable to the synthesis of the target pyridine, it highlights the growing importance of light-mediated, metal-free strategies in organofluorine chemistry.

C3-Selective Trifluoromethylthiolation Utilizing Dihydropyridine Intermediates

A significant breakthrough in the regioselective functionalization of pyridines involves the use of dihydropyridine intermediates. This strategy allows for the selective introduction of substituents at the C3 position, which is traditionally challenging to functionalize directly.

A recently developed method reports the C3-selective C-H trifluoromethylthiolation of pyridines through a one-pot, three-step tandem process. colab.wsnih.govacs.org The key steps of this methodology are:

Borane-catalyzed pyridine hydroboration: This step generates a nucleophilic dihydropyridine intermediate.

Reaction with an electrophilic trifluoromethylthiolating reagent: The dihydropyridine intermediate reacts with an electrophile, such as N-(trifluoromethylthio)saccharin or N-(trifluoromethylthio)phthalimide, to form a functionalized dihydropyridine.

Oxidative aromatization: The final step involves the oxidation of the functionalized dihydropyridine to restore the aromatic pyridine ring, now bearing a trifluoromethylthio group at the C3 position.

This method has been shown to be applicable to a variety of substituted pyridines and could be a highly effective strategy for the synthesis of this compound, starting from 2-iodopyridine. The mild reaction conditions and high regioselectivity make this a particularly attractive approach for late-stage functionalization of complex molecules. colab.wsnih.govacs.org The general applicability of this method to C3-alkylation of pyridines further underscores the versatility of the dihydropyridine intermediate strategy. rsc.org

Table 2: Electrophilic Trifluoromethylthiolating Reagents for Dihydropyridine Functionalization

| Reagent | Structure | Reference |

| N-(Trifluoromethylthio)saccharin | Image of N-(Trifluoromethylthio)saccharin | colab.wsacs.org |

| N-(Trifluoromethylthio)phthalimide | Image of N-(Trifluoromethylthio)phthalimide | colab.wsacs.org |

Cross-Coupling and Annulation Reactions

Once synthesized, this compound serves as a versatile building block for the construction of more complex molecular architectures through cross-coupling and annulation reactions.

Suzuki-Miyaura Type Coupling with Iodopyridines (Conceptual Extension)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. nih.govyoutube.com In a conceptual extension, the iodine atom at the C2 position of this compound would be susceptible to palladium-catalyzed Suzuki-Miyaura coupling with a variety of organoboron reagents, such as arylboronic acids or esters.

The general catalytic cycle for a Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The reactivity of the C-I bond in this compound is expected to be high, facilitating the oxidative addition step.

Table 3: Common Catalysts and Bases for Suzuki-Miyaura Coupling

| Catalyst | Base | Reference |

| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃, Cs₂CO₃ | nih.govnih.gov |

| PdCl₂(dppf) | K₃PO₄ | nih.gov |

| Pd(OAc)₂ with various phosphine (B1218219) ligands | Various inorganic and organic bases | nih.govnih.gov |

Tandem Reactions Incorporating Trifluoromethylthio Groups

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient and atom-economical approach to complex molecule synthesis. A conceptual tandem reaction involving this compound could involve an initial cross-coupling reaction followed by an intramolecular cyclization or annulation.

For example, a Suzuki-Miyaura coupling of this compound with an appropriately functionalized boronic acid could introduce a side chain that subsequently participates in a cyclization reaction to form a fused heterocyclic system. The trifluoromethylthio group would remain as a key substituent on the newly formed polycyclic scaffold.

Innovative Synthesis Routes for this compound

Recent advances in organic synthesis have provided powerful tools for the construction of highly functionalized aromatic systems. These innovative routes offer potential pathways to synthesize this compound with improved efficiency, selectivity, and sustainability.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, present an efficient strategy for the rapid assembly of complex molecules like substituted pyridines. While a specific one-pot MCR for the direct synthesis of this compound is not extensively documented, established MCRs for pyridine ring formation could theoretically be adapted to create key precursors.

For instance, the Kröhnke pyridine synthesis is a well-known MCR that utilizes α,β-unsaturated ketones (chalcones), a ketone with an α-methylene group, and ammonium (B1175870) acetate. A variation of this approach, the multicomponent Kröhnke reaction, has been successfully employed for the synthesis of 2-trifluoromethyl pyridines from chalcones and 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. researchgate.net This demonstrates the feasibility of incorporating the trifluoromethyl group into a pyridine ring via a multicomponent strategy.

A hypothetical MCR pathway to a precursor for this compound could involve the reaction of a trifluoromethylthio-containing building block with other components to assemble the pyridine core. Subsequent functionalization, such as a regioselective iodination, would be required to yield the final product. The primary advantage of an MCR approach lies in its atom economy and ability to build molecular complexity in a single step, which is highly desirable for creating libraries of related compounds for screening purposes. acsgcipr.org

Photoredox catalysis has emerged as a powerful platform for forging challenging chemical bonds under mild conditions, using visible light to drive reactions. youtube.com A particularly relevant advancement is the development of photoredox-mediated, nickel-catalyzed trifluoromethylthiolation of aryl and heteroaryl iodides. nih.govacs.org This methodology provides a direct and highly functional group tolerant route to install the trifluoromethylthio (-SCF3) group, a key feature of the target molecule.

This transformation typically involves the coupling of an aryl or heteroaryl iodide with a trifluoromethylthiolating agent. The reaction is driven by an iridium or ruthenium-based photocatalyst that, upon excitation by light, engages in a catalytic cycle with a nickel co-catalyst. This dual catalytic system is capable of activating the aryl iodide and the trifluoromethylthiolating reagent to form the desired C-S bond. nih.govacs.org

A plausible synthetic route to this compound using this technology would start with a di-iodinated pyridine, such as 2,3-diiodopyridine. A selective, mono-trifluoromethylthiolation at the 3-position would yield the target compound. The reaction's broad substrate scope, encompassing various heteroaryl iodides, and its tolerance for other halogens suggest its potential applicability. nih.gov

Table 1: Representative Conditions for Photoredox-Mediated Trifluoromethylthiolation of Heteroaryl Iodides Note: This table represents a general methodology and conditions may require optimization for the specific synthesis of this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Heteroaryl Iodide | nih.gov |

| Reagent | Trifluoromethylthiolating Agent (e.g., AgSCF₃) | nih.gov |

| Photocatalyst | Ir-based complex (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) | nih.govacs.org |

| Co-catalyst | Ni(II) salt (e.g., NiCl₂·glyme) | nih.govacs.org |

| Ligand | Bipyridine-type ligand (e.g., dtbbpy) | nih.gov |

| Solvent | Aprotic polar solvent (e.g., Dimethylformamide - DMF) | nih.gov |

| Light Source | Blue LED | nih.gov |

| Temperature | Room Temperature | nih.gov |

Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods by using electrical current to drive redox reactions, thereby minimizing the need for chemical oxidants or reductants. organic-chemistry.org This approach has been successfully applied to trifluoromethylation and related transformations.

The electrochemical generation of trifluoromethyl radicals (•CF₃) from inexpensive sources like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) is well-established. organic-chemistry.orgacs.orgnih.gov These radicals can then be trapped by various substrates. A related strategy involves the electrochemical trifluoromethylation of thiophenols to generate aryl trifluoromethyl thioethers. acs.org This reaction proceeds without the need for metal catalysts or chemical oxidants, highlighting the sustainable nature of electrosynthesis.

Applying this logic to the synthesis of this compound, a potential, though currently hypothetical, route could involve the electrochemical coupling of 2-iodo-3-mercaptopyridine with a suitable trifluoromethyl source. The mercaptopyridine would first be anodically oxidized to a thiyl radical, which could then react with a CF₃ radical generated in situ.

Table 2: General Parameters for Electrochemical Trifluoromethylthiolation Note: This table outlines general conditions for related electrochemical transformations. The direct synthesis of this compound via this method is hypothetical and would require specific development.

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Thiophenol or Mercaptopyridine derivative | acs.org |

| CF₃ Source | Sodium Trifluoromethanesulfinate (CF₃SO₂Na) | acs.org |

| Electrode (Anode) | Graphite or Platinum | acs.org |

| Electrode (Cathode) | Platinum or Nickel | acs.org |

| Solvent System | Acetonitrile/Water mixture | organic-chemistry.org |

| Electrolyte/Base | K₂CO₃ or similar | organic-chemistry.org |

| Reaction Mode | Undivided cell, Constant current | acs.org |

| Temperature | Ambient Temperature | organic-chemistry.org |

This electrochemical approach avoids harsh reagents and provides a high degree of control over the reaction through the applied potential or current, making it an attractive area for future research into the synthesis of complex molecules like this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 3 Trifluoromethylthio Pyridine

Reactivity Profiling of the Iodine Substituent

The carbon-iodine (C-I) bond at the 2-position of the pyridine (B92270) ring is a focal point for a variety of chemical transformations, including nucleophilic substitutions, radical reactions, and the formation of hypervalent iodine species. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the strongly electron-withdrawing trifluoromethylthio group, play a crucial role in modulating the reactivity of the C-I bond.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C4 positions. nih.govnih.gov In 2-Iodo-3-(trifluoromethylthio)pyridine, the iodine atom is located at the activated C2 position. The reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. organic-chemistry.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. nih.gov

The presence of the strongly electron-withdrawing trifluoromethylthio (-SCF₃) group at the C3 position further enhances the electrophilicity of the pyridine ring, thereby increasing its susceptibility to nucleophilic attack. While iodine is typically a good leaving group, its reactivity in SNAr can be influenced by the rate-determining step of the reaction. In some cases where nucleophilic addition is rate-determining, the leaving group ability follows the order F > Cl > Br > I. However, for certain pyridine substrates, the deprotonation of the intermediate can be rate-limiting, leading to a different reactivity order where iodo-substituted pyridines show comparable reactivity to their chloro and bromo analogs. rsc.org

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on this compound

| Factor | Influence on Reactivity | Rationale |

| Pyridine Nitrogen | Activating | Stabilizes the negative charge of the Meisenheimer intermediate through resonance. nih.gov |

| Iodine at C2 | Leaving Group | Positioned at an activated site for nucleophilic attack. nih.gov |

| -SCF₃ Group at C3 | Activating | Strong electron-withdrawing nature increases the electrophilicity of the ring. |

| Nucleophile Strength | Variable | Stronger nucleophiles generally lead to faster reaction rates. |

| Solvent | Variable | Polar aprotic solvents can accelerate the rate of SNAr reactions. |

Radical Pathways Involving the C-I Bond

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate radical intermediates. pressbooks.publibretexts.org This cleavage can be initiated by heat, light (photolysis), or radical initiators. pressbooks.pubchemistrysteps.com For this compound, homolysis of the C-I bond would yield a 3-(trifluoromethylthio)pyridin-2-yl radical.

This pyridyl radical is a highly reactive intermediate that can participate in various subsequent reactions. One common pathway is intramolecular radical cyclization if a suitable radical acceptor is present elsewhere in the molecule or in an adjacent molecule. beilstein-journals.org Alternatively, it can be trapped by radical scavengers or participate in intermolecular addition reactions to unsaturated systems. The generation of such pyridyl radicals under neutral conditions is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds in a complementary fashion to traditional ionic reactions. chemrxiv.org Photolytic studies on 2-iodopyridine (B156620) have shown that it undergoes dehalogenation, indicating the lability of the C-I bond under UV irradiation. researchgate.net

Formation of Hypervalent Iodine Intermediates and their Reactivity

Aryl iodides can be oxidized to form hypervalent iodine compounds, also known as λ³-iodanes, where the iodine atom exists in a higher oxidation state (+3). wikipedia.orgprinceton.edu These species are valuable synthetic reagents due to their electrophilic and oxidizing nature. This compound can be oxidized using various oxidizing agents to form the corresponding hypervalent iodine(III) derivatives. Research has demonstrated that 2-iodopyridines can be oxidized with reagents like dimethyldioxirane (B1199080) (DMDO) to yield pyridyl-iodine(V) oxides (PyIO₂). chemicalbook.com More commonly, aryl iodides are oxidized to λ³-iodanes such as (diacetoxyiodo)arenes or diaryliodonium salts using oxidants like peroxy acids (e.g., m-CPBA), Oxone, or sodium hypochlorite. organic-chemistry.org

The resulting pyridyl(III)iodane intermediates are electrophilic and can act as "pyridyl+" synthons. They are particularly useful in cross-coupling reactions, where they can transfer the pyridyl group to a variety of nucleophiles, including other arenes, alkenes, alkynes, and heteroatoms, often under metal-free conditions. The reactivity of these hypervalent iodine compounds provides a powerful method for the construction of complex molecules under mild conditions. nih.gove-bookshelf.de

Transformations Involving the Trifluoromethylthio Group

The trifluoromethylthio (-SCF₃) group is a key functional group that imparts unique electronic properties to the molecule. While generally stable, the sulfur atom in this group can undergo oxidative transformations.

Oxidative Functionalizations of the Sulfur Atom (e.g., Sulfoxides, Sulfones)

The sulfur atom in the trifluoromethylthio group is in a low oxidation state and can be readily oxidized to form the corresponding trifluoromethylsulfinyl (a sulfoxide) and trifluoromethylsulfonyl (a sulfone) groups. These oxidations significantly alter the electronic and steric properties of the substituent. The trifluoromethylsulfinyl (-SOCF₃) and trifluoromethylsulfonyl (-SO₂CF₃) groups are even more strongly electron-withdrawing than the -SCF₃ group.

The oxidation of aryl trifluoromethyl sulfides to sulfoxides can be achieved with high selectivity using various oxidizing agents. organic-chemistry.orgrsc.org Over-oxidation to the sulfone can be a competing reaction, but conditions can often be controlled to favor the sulfoxide (B87167). Further oxidation of the sulfoxide yields the sulfone. researchgate.netlibretexts.orgucr.edu

Table 2: Reagents for the Oxidation of Aryl Trifluoromethyl Thioethers

| Reagent(s) | Product(s) | Comments |

| H₂O₂ / Trifluoroacetic Acid (TFA) | Sulfoxide | TFA acts as an activating solvent and can suppress over-oxidation to the sulfone. nih.govrsc.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common oxidant; stoichiometry can be controlled to favor the sulfoxide or sulfone. |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide, Sulfone | A versatile and powerful oxidant. |

| Sodium Periodate (NaIO₄) | Sulfoxide | A selective reagent for the oxidation of sulfides to sulfoxides. sigmaaldrich.com |

| Potassium Permanganate (KMnO₄) | Sulfone | A strong oxidizing agent that typically leads to the sulfone. wikipedia.org |

Reductive Cleavage of the C-S Bond

The carbon-sulfur bond in aryl trifluoromethyl thioethers is notably strong and stable. This stability arises from the combination of the strong C(sp²)-S bond and the electron-withdrawing nature of the trifluoromethyl group, which strengthens the adjacent S-C(F₃) bond. Consequently, the reductive cleavage of the C(aryl)-S bond in this compound is a challenging transformation that typically requires harsh reaction conditions.

While methods exist for the cleavage of C-S bonds in other types of thioethers, often using reducing agents or transition metal catalysts, these are not readily applicable to the robust aryl-SCF₃ moiety. organic-chemistry.orgmdpi.comresearchgate.net The high stability of this functional group means it is often retained intact during other transformations on the molecule. Therefore, synthetic strategies involving this compound generally utilize the -SCF₃ group as a stable, electron-withdrawing directing group rather than a site for reductive cleavage.

Reactivity of the Pyridine Nucleus

The reactivity of the pyridine ring is heavily influenced by the electron-withdrawing nature of both the nitrogen atom within the ring and the attached substituents. The presence of a trifluoromethylthio group is expected to further deactivate the ring towards certain reactions.

Electrophilic Aromatic Substitution Potentials

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient character of the heterocycle, which is further exacerbated by the inductive effects of the trifluoromethylthio and iodo substituents. wikipedia.org Such reactions, when they do occur, typically require harsh conditions and often result in substitution at the 3- or 5-position (meta to the nitrogen). wikipedia.org For pyridine itself, the rate of electrophilic substitution is significantly slower than that of benzene. wikipedia.org The formation of an N-oxide can activate the pyridine ring towards electrophilic attack, but no studies have applied this to this compound. wikipedia.org There is currently no specific data available on the electrophilic aromatic substitution potentials or outcomes for this compound.

Nucleophilic Additions to the Pyridine Ring

The electron-deficient nature of the pyridine nucleus makes it susceptible to nucleophilic attack. In related systems, nucleophilic additions to pyridines have been shown to occur, often leading to the formation of dihydropyridine (B1217469) intermediates. For instance, methods for the C3-selective trifluoromethylthiolation of pyridines proceed through the generation of nucleophilic dihydropyridine intermediates via hydroboration, which then react with an electrophilic SCF3 source. nih.gov While this demonstrates a general pathway for functionalizing pyridines, specific studies on the nucleophilic addition to the pre-functionalized this compound are not available.

Dearomatization and Rearomatization Processes

Dearomatization is a powerful strategy for converting flat aromatic compounds into three-dimensional saturated or semi-saturated structures. nih.govmdpi.com This can be achieved through methods like reduction with amine boranes or through catalytic asymmetric processes. nih.govmdpi.com Following dearomatization, subsequent reactions and a final rearomatization step can lead to complex substituted pyridines. nih.govuni-muenster.de A method for the C3-selective trifluoromethylthiolation of pyridines utilizes a dearomatization-aromatization sequence where a dihydropyridine intermediate is generated and subsequently oxidized to restore aromaticity. nih.gov However, the application of such dearomatization and rearomatization processes specifically to this compound has not been described in the literature.

Concerted Mechanistic Studies

Understanding the detailed mechanisms of reactions is fundamental to controlling chemical transformations. For complex molecules like this compound, concerted mechanisms, including single-electron transfer pathways, could play a significant role.

Unraveling Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) is a mechanism that can occur in various organic reactions, often involving radical ion pairs. nih.gov In frustrated Lewis pair (FLP) chemistry, SET from a Lewis base to a Lewis acid can generate radicals that enable unique reactivity. nih.gov While SET processes have been studied in the context of generating trifluoromethyl radicals from specific reagents for trifluoromethylation reactions, there are no specific mechanistic studies that investigate or identify SET processes in reactions involving this compound. beilstein-journals.org The potential for the iodine atom or the trifluoromethylthio group to participate in or influence SET pathways in this specific molecular context remains an open area for investigation.

Examination of Ionic vs. Radical Reaction Pathways

The reactivity of this compound is dictated by the interplay of its pyridine ring, the iodine substituent at the 2-position, and the trifluoromethylthio group at the 3-position. Both ionic and radical reaction pathways are conceivable, with the predominant mechanism likely influenced by reaction conditions such as the nature of the reagents, solvent, temperature, and the presence of initiators or catalysts.

Ionic Pathways:

Ionic reactions would typically involve the heterolytic cleavage of the carbon-iodine bond. The electron-withdrawing nature of the pyridine ring and the trifluoromethylthio group can polarize the C-I bond, making the carbon atom at the 2-position electrophilic. This facilitates nucleophilic aromatic substitution (SNA_r) reactions. In such a scenario, a nucleophile would attack the C2 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the iodide leaving group. The relative rates of reaction for halopyridines in SNAr reactions can be complex, with the reactivity order not always following the simple trend of leaving group ability (I > Br > Cl > F). In some cases, the high electronegativity of fluorine can accelerate the initial nucleophilic attack, making it the most reactive halide.

Radical Pathways:

Alternatively, the C-I bond, being the weakest carbon-halogen bond, is susceptible to homolytic cleavage, initiating radical reactions. This can be prompted by heat, light (photolysis), or the presence of a radical initiator. The resulting 2-pyridyl radical, substituted with a 3-(trifluoromethylthio) group, could then participate in a variety of transformations. For instance, in the presence of a suitable hydrogen atom donor, it could be reduced to 3-(trifluoromethylthio)pyridine. Conversely, it could be trapped by a radical scavenger or participate in cross-coupling reactions. Palladium-catalyzed reactions involving aryl iodides are known to sometimes proceed through radical intermediates, where a Pd(I) species may be involved in a single-electron transfer (SET) process to generate an aryl radical. nih.govresearchgate.net

The competition between ionic and radical pathways can often be influenced by the reaction environment. For example, the presence of radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide would favor a radical mechanism, while polar solvents and strong nucleophiles would typically promote an ionic pathway. The decomposition of arenediazonium ions in acidic methanol (B129727) serves as a classic example where reaction conditions dictate the prevalence of either a radical or an ionic mechanism, sometimes with both pathways proceeding from a common intermediate. sci-hub.se

To experimentally distinguish between these pathways for this compound, one could employ radical scavengers such as TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl). If the reaction rate is significantly diminished or the reaction is quenched in the presence of TEMPO, it would strongly suggest the involvement of radical intermediates. rsc.org

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by providing insights into the rate-determining step (RDS) of a reaction. researchgate.netnih.govresearchgate.net By replacing an atom with its heavier isotope, one can observe changes in the reaction rate. For this compound, KIE studies could be designed to probe the nature of bond-breaking and bond-forming events in the transition state of the RDS.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the RDS. researchgate.net For instance, if a reaction involves the abstraction of a hydrogen atom from a specific position on the pyridine ring in the rate-determining step, replacing that hydrogen with deuterium (B1214612) would lead to a significant primary KIE (typically k_H/k_D > 2).

A secondary KIE arises when the isotopically labeled atom is not directly involved in bond breaking or formation in the RDS, but its presence still influences the reaction rate. nih.gov For example, if the rate-determining step involves a change in hybridization at the C2 carbon from sp² to sp³, as might occur in the formation of a Meisenheimer intermediate in an SNAr reaction, a secondary KIE could be observed by labeling a hydrogen atom at a nearby position.

In the context of distinguishing between ionic and radical pathways for this compound, KIE studies could be particularly informative. For example, in a palladium-catalyzed cross-coupling reaction, a lack of a significant KIE upon deuteration of a C-H bond on the pyridine ring might suggest that C-H bond activation is not part of the rate-determining step, potentially pointing towards oxidative addition of the C-I bond as the slower step.

| Type of KIE Study | Potential Application to this compound | Expected Outcome and Interpretation |

| Primary KIE | Deuteration of a reagent that donates a hydrogen/deuterium atom to a radical intermediate. | A large k_H/k_D value would indicate that C-H bond formation is the rate-determining step in a radical pathway. |

| Secondary KIE | Deuteration of the pyridine ring at a position adjacent to the iodine. | A small but measurable KIE could provide information about changes in the vibrational environment of the C-D bond in the transition state, helping to differentiate between proposed intermediate structures in either ionic or radical pathways. |

| Heavy Atom KIE | Using ¹³C labeling at the C2 position. | A ¹²C/¹³C KIE could provide direct evidence for the breaking of the C-I bond in the rate-determining step. |

This table is illustrative and presents theoretical applications of KIE studies.

Characterization of Transient Intermediates

The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. For reactions involving this compound, several spectroscopic and trapping techniques could be employed to identify short-lived species.

Spectroscopic Techniques:

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for detecting and characterizing radical intermediates. If a reaction of this compound proceeds through a radical pathway, EPR spectroscopy could potentially identify the 2-pyridyl radical intermediate, providing information about its electronic structure and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for direct observation of highly reactive intermediates, low-temperature NMR studies could potentially allow for the detection of more stable intermediates, such as a Meisenheimer complex in an SNAr reaction.

Mass Spectrometry (MS): Advanced mass spectrometry techniques can be used to detect and identify reaction intermediates. For instance, electrospray ionization mass spectrometry (ESI-MS) can be used to observe charged intermediates in ionic reactions.

Trapping Experiments:

Chemical trapping is an indirect method where a reactive intermediate is intercepted by a "trap" molecule to form a stable, characterizable product.

Radical Traps: As mentioned earlier, radical scavengers like TEMPO can trap radical intermediates. The resulting adduct can then be isolated and identified, providing definitive evidence for the existence of the radical. Other radical traps include nitrones and nitroso compounds, which form stable nitroxide radicals upon reaction with a radical intermediate (spin trapping).

Ionic Traps: In ionic reactions, the proposed intermediates can sometimes be trapped by adding a suitable reagent. For example, if a carbocationic intermediate were proposed, it could potentially be trapped by a nucleophile present in the reaction mixture.

The choice of method for characterizing transient intermediates would depend on the specific reaction being studied and the expected lifetime and nature of the intermediate. A combination of these techniques would provide the most comprehensive picture of the reaction mechanism.

Theoretical and Computational Chemistry Applied to 2 Iodo 3 Trifluoromethylthio Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 2-Iodo-3-(trifluoromethylthio)pyridine from first principles. These methods allow for a detailed examination of the molecule's electronic landscape, conformational preferences, and spectroscopic characteristics.

The electronic structure dictates the reactivity and kinetic stability of a molecule. For this compound, the interplay between the electron-withdrawing trifluoromethylthio group, the moderately withdrawing iodine atom, and the inherently π-deficient pyridine (B92270) ring creates a unique electronic environment.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be distributed primarily over the pyridine ring and the iodine atom, with some contribution from the sulfur atom's lone pairs. The LUMO is anticipated to be localized on the π-system of the pyridine ring, significantly lowered in energy by the strong electron-withdrawing effects of both the iodine and the trifluoromethylthio group. The trifluoromethyl group (-CF3) is one of the most powerful electron-withdrawing groups, a property that influences adjacent electrophilic sites. nih.gov DFT calculations on related oligo(aza)pyridine ligands have shown a strong correlation between substituent effects and LUMO energies. core.ac.uk

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Data is predictive and based on theoretical calculations of analogous structures.

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 to -7.5 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.0 to -2.0 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 4.5 to 6.5 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP illustrates the electrostatic potential on the electron density surface of the molecule.

In the case of this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack.

Positive Potential (Blue): Expected on the hydrogen atoms of the pyridine ring and, most significantly, around the carbon atom attached to the iodine (C2) and the sulfur atom of the trifluoromethylthio group. The strong electron-withdrawing nature of the -SCF3 group will create a significant electrophilic character on the adjacent C3 carbon. tcichemicals.comyoutube.com This makes the carbon atoms of the pyridine ring, particularly C2 and C4/C6, susceptible to nucleophilic attack, a reactivity pattern enhanced in electron-deficient pyridine systems. chemrxiv.org

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the most significant conformational freedom involves the rotation around the C3-S bond of the trifluoromethylthio substituent.

Computational studies would involve mapping the potential energy surface as a function of the C2-C3-S-C dihedral angle. It is predicted that the lowest energy conformation would be one where the bulky CF3 group is oriented away from the iodine atom to minimize steric hindrance. The rotational barrier would quantify the energy required to move between different stable conformations. Studies on similar fluorinated groups have utilized dynamic NMR spectroscopy and computational methods to determine conformational free energies. acs.org

Table 2: Predicted Conformational Properties of this compound Data is predictive and based on theoretical calculations of analogous structures.

| Parameter | Predicted Value | Significance |

| Most Stable Dihedral Angle (C2-C3-S-C) | ~90° (non-planar) | Minimizes steric repulsion between the iodine atom and the trifluoromethyl group. |

| Rotational Energy Barrier (kcal/mol) | 2 - 5 | Indicates relatively free rotation at room temperature, but with a clear energetic preference. |

Computational chemistry, particularly DFT, can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The predicted spectrum serves as a powerful tool for structure verification. For this compound, the chemical shifts of the ring protons (H4, H5, H6) would be significantly influenced by the electronic effects of the substituents.

The iodine atom at the 2-position and the strong electron-withdrawing -SCF3 group at the 3-position would both deshield the ring protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted pyridine. The effect is a result of reduced electron density around the ring carbons. pw.edu.pl General prediction methods for pyridine NMR shifts often use substituent chemical shifts (SCS) as a baseline. stenutz.eu

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Data is predictive and based on theoretical calculations in CDCl₃ relative to TMS.

| Proton | Predicted Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| H4 | 7.8 - 8.2 | Doublet of doublets | Influenced by the -SCF3 group and coupling to H5. |

| H5 | 7.2 - 7.6 | Doublet of doublets | Coupled to both H4 and H6. |

| H6 | 8.5 - 8.9 | Doublet of doublets | Strongly deshielded by the adjacent nitrogen and the iodine at C2. |

Electronic Structure Determination and Frontier Molecular Orbital (FMO) Analysis

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing for the mapping of entire reaction pathways, including transition states and intermediates. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr).

The pyridine ring is electron-deficient, and this character is amplified by the two electron-withdrawing substituents, making it a good candidate for SNAr reactions. researchgate.net A computational study of an SNAr reaction on this substrate—for instance, the displacement of the iodide at the C2 position by a nucleophile—would involve:

Locating Reactants, Products, and Intermediates: Optimizing the geometries of the starting materials, the final products, and any potential intermediates, such as the Meisenheimer complex.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: Determining the energy barrier (the difference in energy between the reactants and the transition state), which governs the reaction rate.

Computational studies on similar systems, such as the reaction of halopyridines with various nucleophiles, have shown that the mechanism can be concerted or stepwise, and the rate-determining step can vary depending on the nucleophile and leaving group. nih.govsci-hub.se DFT calculations would be essential to determine the most likely pathway for a given nucleophilic attack on this compound. mdpi.com

Transition State Analysis for Key Transformations

Transition state (TS) analysis is crucial for understanding the kinetics of chemical reactions involving this compound. Key transformations for this compound would likely include nucleophilic aromatic substitution (SNA_r_) and transition-metal-catalyzed cross-coupling reactions.

For an S_N_Ar reaction, the process generally proceeds through a two-step addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. libretexts.orgchemistrysteps.com Computational studies on similar halo-pyridines show that the transition state for the initial nucleophilic attack is stabilized by electron-withdrawing groups. researchgate.net In the case of this compound, both the iodine and the trifluoromethylthio group, along with the inherent electron deficiency of the pyridine ring, would influence the stability of the transition state. DFT calculations would likely reveal a transition state where the attacking nucleophile forms a partial bond with the C2 carbon, leading to the formation of the tetrahedral Meisenheimer intermediate. libretexts.org The energy barrier for this step is a key determinant of the reaction rate.

In transition-metal-catalyzed reactions such as the Suzuki-Miyaura coupling, the key steps involve oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov Transition state analysis using DFT can elucidate the energetics of each step. For this compound, the oxidative addition of a palladium(0) catalyst to the C-I bond is expected to be a critical step. Computational models of similar iodo-pyridines suggest that this step has a moderate activation energy. nih.gov The transition state would feature an elongated C-I bond and the initial formation of Pd-C and Pd-I bonds.

A hypothetical transition state energy table for the S_N_Ar reaction of this compound with a generic nucleophile is presented below, based on trends observed in related systems.

Table 1: Hypothetical Transition State Energies for S_N_Ar of this compound

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | [Pyr-I(SCF₃)-Nu]‡ | 15-20 |

| Leaving Group Departure | [Pyr(Nu)-I(SCF₃)]‡ | 5-10 |

Data is hypothetical and for illustrative purposes, based on trends in related compounds.

Energy Profile Mapping of Proposed Reaction Pathways

Mapping the complete energy profile for a reaction provides a comprehensive understanding of its mechanism, including the relative energies of reactants, intermediates, transition states, and products. For this compound, this would be particularly insightful for comparing competitive reaction pathways.

For an S_N_Ar reaction, the energy profile would show two transition states and one intermediate (the Meisenheimer complex). libretexts.org The relative heights of the energy barriers for the formation and breakdown of the intermediate determine the rate-limiting step. Given that iodide is a good leaving group, the first step (nucleophilic attack) is often, but not always, the rate-determining step in S_N_Ar reactions of iodo-aromatics. nih.gov

For a Suzuki-Miyaura cross-coupling reaction, the energy profile would map the catalytic cycle. nih.gov DFT calculations on related systems have shown that either the oxidative addition or the transmetalation step can be rate-limiting, depending on the specific substrates and reaction conditions. nih.gov The trifluoromethylthio group's strong electron-withdrawing nature could influence the electron density at the palladium center, thereby affecting the energies of the various intermediates and transition states throughout the catalytic cycle.

Below is a hypothetical energy profile data table for a Suzuki-Miyaura coupling reaction involving this compound.

Table 2: Hypothetical Relative Energies for a Suzuki-Miyaura Coupling Catalytic Cycle

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Pyr-I(SCF₃) + Pd(0)L₂) | 0 |

| Oxidative Addition TS | +18 |

| Oxidative Addition Product | -5 |

| Transmetalation TS | +22 |

| Reductive Elimination TS | +15 |

| Products (Pyr-R(SCF₃) + Pd(0)L₂) | -25 |

Data is hypothetical and for illustrative purposes, based on trends in related compounds.

Solvent Effects in Computational Models

Solvent effects can significantly influence reaction rates and equilibria. researchgate.netiaea.org Computational models can account for these effects using either implicit or explicit solvent models. youtube.com Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net Explicit models involve including a number of solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions but are computationally more demanding. iaea.org

For reactions of this compound, the choice of solvent would be critical. In S_N_Ar reactions, polar aprotic solvents are typically used to solvate the cation and the charged Meisenheimer intermediate. Computational modeling in different solvents would likely show a stabilization of the charged transition states and intermediates in solvents with higher dielectric constants, thus lowering the activation energies. researchgate.net

In the context of palladium-catalyzed cross-coupling, the solvent can affect the solubility of the catalyst and reagents, as well as the stability of the catalytic intermediates. DFT calculations incorporating solvent effects would provide a more accurate prediction of the reaction's feasibility and kinetics. nih.gov

Understanding Structure-Reactivity Relationships

The substituents on the pyridine ring are the primary determinants of the chemical reactivity of this compound.

Influence of Iodine and Trifluoromethylthio Substituents on Pyridine Reactivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The presence of both an iodine atom and a trifluoromethylthio group further modulates its reactivity.

The iodine atom at the 2-position is a good leaving group in nucleophilic substitution reactions. nih.gov Its large size and polarizability facilitate the cleavage of the C-I bond. In cross-coupling reactions, the C-I bond is also highly reactive towards oxidative addition by transition metals.

The trifluoromethylthio (SCF₃) group at the 3-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.netacs.org This group deactivates the ring towards electrophilic substitution but strongly activates it towards nucleophilic attack, particularly at the ortho and para positions relative to the substituent. In this compound, the SCF₃ group at the 3-position will significantly activate the 2-position (and the 4- and 6-positions) towards nucleophilic attack. This electronic effect lowers the energy of the transition state and the Meisenheimer intermediate in S_N_Ar reactions. researchgate.net

Impact of Fluorination Topology on Electronic Properties

The arrangement of fluorine atoms, or fluorination topology, has a profound impact on the electronic properties of the molecule. hhu.de In the trifluoromethylthio group, the three fluorine atoms on the methyl group create a powerful inductive effect, withdrawing electron density from the sulfur atom and, consequently, from the pyridine ring.

The table below summarizes the expected electronic effects of the substituents on the pyridine ring.

Table 3: Predicted Electronic Properties of this compound

| Property | Influence of Iodine | Influence of Trifluoromethylthio Group |

|---|---|---|

| Ring Electron Density | Moderate withdrawal | Strong withdrawal |

| Reactivity towards Nucleophiles | Good leaving group | Strong activation |

| Reactivity towards Electrophiles | Deactivating | Strong deactivation |

| HOMO-LUMO Gap | Lowered | Lowered |

Predictions are based on established principles of physical organic chemistry.

Applications of 2 Iodo 3 Trifluoromethylthio Pyridine in Advanced Organic Synthesis

As a Versatile Building Block in Synthetic Sequences

The unique substitution pattern of 2-Iodo-3-(trifluoromethylthio)pyridine, featuring a reactive iodinated carbon at the 2-position and a strongly electron-withdrawing trifluoromethylthio group at the 3-position, renders it an exceptionally useful intermediate for the synthesis of complex and highly functionalized pyridine (B92270) derivatives.

Preparation of Novel Heterocyclic Scaffolds

The juxtaposition of the iodo and trifluoromethylthio groups on the pyridine core provides a unique platform for the construction of fused heterocyclic systems. The inherent reactivity of the C-I bond, coupled with the potential participation of the adjacent sulfur atom, opens avenues for intramolecular cyclization reactions to forge new rings. For instance, based on the established reactivity of related 2-halo-3-thiopyridine derivatives, it is conceivable that this compound could serve as a precursor to novel thieno[2,3-b]pyridine (B153569) scaffolds. Such transformations could potentially proceed through an initial modification of the trifluoromethylthio group, for example, by partial hydrolysis to a more nucleophilic thiol or thiolate, followed by an intramolecular nucleophilic attack on the carbon bearing the iodine atom.

Furthermore, the principles of iodocyclization, a powerful method for heterocycle synthesis, can be extrapolated to this system. Reactions involving the introduction of an unsaturated moiety, such as an alkyne or alkene, at a position that allows for intramolecular attack on the iodine-activated pyridine ring, could lead to the formation of a variety of fused ring systems. For example, a Sonogashira coupling at the 2-position to introduce a terminal alkyne, followed by a subsequent intramolecular cyclization involving the sulfur atom, could provide access to novel sulfur-containing heterocycles. While direct examples with this compound are not extensively documented in the literature, the synthesis of thiophene (B33073) derivatives through the iodocyclization of substrates containing a thioether and an alkyne has been reported, suggesting the feasibility of such a strategy. mdpi.com

Incorporation into Complex Molecular Architectures

Beyond the synthesis of fused systems, this compound is an ideal building block for incorporation into larger, more complex molecular architectures. The iodo group serves as a versatile handle for a wide array of synthetic transformations, allowing for the stepwise and controlled addition of molecular complexity. This is particularly valuable in the context of drug discovery and materials science, where precise control over the substitution pattern of a molecule is paramount.

The trifluoromethylthio group, being relatively stable under many reaction conditions, can be carried through multiple synthetic steps, imparting its unique electronic and steric properties to the final molecule. This allows for the late-stage functionalization of the pyridine ring via reactions at the iodo-position, a strategy that is highly desirable in the synthesis of compound libraries for high-throughput screening.

Role in Carbon-Carbon Bond Forming Reactions

The presence of the highly reactive carbon-iodine bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for the formation of carbon-carbon bonds.

Cross-Coupling Reactions (e.g., Negishi, Stille, Sonogashira with the Iodo Moiety)

The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethylthio group, facilitates the oxidative addition of palladium(0) to the C-I bond, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. This compound is expected to be a highly effective coupling partner in Negishi reactions, allowing for the introduction of a wide range of alkyl and aryl groups at the 2-position. The mild reaction conditions and high functional group tolerance of the Negishi coupling make it a valuable tool for the elaboration of this building block.

Stille Coupling: The Stille reaction utilizes organostannane reagents to form new carbon-carbon bonds. The reactivity of this compound in Stille couplings would enable the introduction of various sp2- and sp-hybridized carbon fragments. While the toxicity of organotin compounds is a consideration, the Stille reaction remains a powerful method for complex molecule synthesis.

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a particularly important transformation for this building block. This reaction would allow for the direct introduction of an alkynyl moiety at the 2-position of the pyridine ring. The resulting 2-alkynyl-3-(trifluoromethylthio)pyridines are themselves versatile intermediates that can undergo further transformations, such as cyclization reactions or conversion to other functional groups. The general utility of Sonogashira couplings for the alkynylation of iodo-heterocycles is well-established.

The general conditions for these cross-coupling reactions are well-documented in the chemical literature. Below is a representative table of common catalysts and conditions for these transformations, which would be applicable to this compound.

| Cross-Coupling Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Negishi | Pd(OAc)2, Pd2(dba)3 | PPh3, SPhos | - | THF, DMF |

| Stille | Pd(PPh3)4, PdCl2(PPh3)2 | - | - | Toluene, Dioxane |

| Sonogashira | Pd(PPh3)4, PdCl2(PPh3)2 | - | Et3N, piperidine | THF, DMF |

| Suzuki | Pd(OAc)2, Pd(PPh3)4 | XPhos, SPhos | K2CO3, Cs2CO3 | Toluene/H2O, Dioxane/H2O |

This table presents generalized conditions and specific optimization would be required for reactions involving this compound.

Functionalization of Unsaturated Systems (Alkenes, Alkynes)

While direct examples are scarce, the principles of the Heck reaction suggest that this compound could be used to functionalize alkenes. In a Heck reaction, the pyridine ring would be transferred to one of the sp2-hybridized carbons of the alkene, with the concomitant loss of a hydrogen atom from the other carbon. This would provide a route to 2-alkenyl-3-(trifluoromethylthio)pyridines, which are valuable intermediates for further synthetic manipulations.

Contributions to Carbon-Heteroatom Bond Formations

Beyond the formation of carbon-carbon bonds, the iodo group of this compound is a key reactive site for the formation of bonds between carbon and various heteroatoms, such as nitrogen, oxygen, and sulfur. These transformations are fundamental in the synthesis of a wide range of biologically active molecules and functional materials.

Palladium- and copper-catalyzed cross-coupling reactions are commonly employed for the formation of C-N, C-O, and C-S bonds. For example, the Buchwald-Hartwig amination would allow for the introduction of primary and secondary amines at the 2-position of the pyridine ring. Similarly, related catalytic systems can be used to install alkoxy, aryloxy, and thioether functionalities.

The following table provides a summary of potential carbon-heteroatom bond-forming reactions involving this compound.

| Reaction Type | Heteroatom Source | Typical Catalyst System | Resulting Functional Group |

| Buchwald-Hartwig Amination | Primary/Secondary Amines, Amides | Pd(OAc)2/Ligand, Pd2(dba)3/Ligand | Amino, Amido |

| Ullmann Condensation (O-Arylation) | Alcohols, Phenols | CuI, Cu(OAc)2 | Ether |

| Ullmann Condensation (S-Arylation) | Thiols | CuI | Thioether |

This table outlines potential transformations based on established methodologies.

Trifluoromethylthiolation of Various Substrates

The primary application envisioned for a reagent like This compound is in metal-catalyzed cross-coupling reactions, where the C-I bond serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds. While direct trifluoromethylthiolation often employs reagents that deliver the "SCF3" group, the utility of This compound lies in the introduction of the entire 3-(trifluoromethylthio)pyridyl moiety.

Research in the broader field of trifluoromethylthiolation has established various protocols for the formation of C-SCF3 bonds. ambeed.com These methods often utilize nucleophilic or electrophilic trifluoromethylthiolating reagents. While This compound itself is not a direct trifluoromethylthiolating agent, its synthesis would likely involve a key trifluoromethylthiolation step. For instance, the corresponding 2-iodopyridine-3-thiol could be reacted with an electrophilic trifluoromethylating agent to install the -SCF3 group.

The application of This compound in synthesis would then proceed via reactions at the iodo position. For example, in a Suzuki-Miyaura coupling, it could react with a boronic acid to form a biaryl compound containing the 3-(trifluoromethylthio)pyridine unit.

Table 1: Representative Cross-Coupling Reactions Utilizing Iodopyridine Scaffolds

| Coupling Reaction | Substrate 1 | Substrate 2 | Catalyst System | Product Type |

| Suzuki-Miyaura | 2-Iodopyridine (B156620) derivative | Arylboronic acid | Pd(PPh3)4, base | Biaryl |

| Sonogashira | 2-Iodopyridine derivative | Terminal alkyne | PdCl2(PPh3)2, CuI, base | Aryl-alkyne |

| Buchwald-Hartwig | 2-Iodopyridine derivative | Amine or Alcohol | Pd catalyst, ligand, base | Aryl-amine or Aryl-ether |

| Stille | 2-Iodopyridine derivative | Organostannane | Pd catalyst | Biaryl |

This table illustrates the general reactivity of iodopyridines in cross-coupling reactions, which is applicable to this compound.

Diverse Heteroatom Functionalizations (e.g., N, O, S)

The C-I bond of This compound is a prime site for the introduction of various heteroatoms through cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and this reagent would be an excellent substrate for coupling with a wide range of primary and secondary amines, leading to 2-amino-3-(trifluoromethylthio)pyridine derivatives. These products could be valuable intermediates in medicinal chemistry.

Similarly, coupling with alcohols (Buchwald-Hartwig etherification) or thiols would provide access to the corresponding 2-alkoxy- or 2-alkylthio-3-(trifluoromethylthio)pyridines. These transformations significantly expand the molecular diversity achievable from this single building block.

Catalytic Applications and Ligand Development

The unique electronic properties of the 3-(trifluoromethylthio)pyridine scaffold make it an intriguing component in the design of new catalytic systems.

Precursor for Advanced Catalytic Systems

While not a catalyst itself, This compound can serve as a crucial precursor for the synthesis of more complex molecules that act as catalysts. For instance, it could be used to construct bipyridine or phenanthroline-type ligands through iterative cross-coupling reactions. The resulting ligands, bearing the electron-withdrawing trifluoromethylthio group, could then be used to modulate the electronic properties of metal centers in catalysis, potentially leading to enhanced reactivity or selectivity.

Ligand Design Featuring the Iodopyridine-SCF3 Motif

The pyridine nitrogen in This compound provides a coordination site for transition metals. The presence of the trifluoromethylthio group at the adjacent position can significantly influence the electron density at the nitrogen atom, thereby affecting the binding properties and the catalytic activity of the resulting metal complex.

The development of ligands based on this motif is an active area of research. By replacing the iodine atom with other coordinating groups (e.g., a phosphine (B1218219) via a coupling reaction), bidentate or pincer-type ligands can be synthesized. The steric and electronic properties of these ligands can be fine-tuned by the -SCF3 group, offering a novel strategy for ligand design in homogeneous catalysis.

Table 2: Potential Ligand Architectures Derived from this compound

| Ligand Type | Synthetic Strategy from this compound | Potential Metal Coordination |

| Bidentate (N-N) | Sonogashira coupling with an ethynylpyridine followed by reduction/cyclization. | Ru, Ir, Pd |

| Bidentate (N-P) | Stille or Suzuki coupling with a phosphine-containing coupling partner. | Pd, Ni, Rh |

| Pincer (N-C-N) | Multi-step synthesis involving initial functionalization at the iodo position. | Fe, Co, Ni |

Advanced Analytical Techniques for Characterization and Monitoring of 2 Iodo 3 Trifluoromethylthio Pyridine and Its Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering a wealth of information about molecular structure, connectivity, and dynamics. For a molecule like 2-Iodo-3-(trifluoromethylthio)pyridine, a multi-pronged NMR approach is essential for comprehensive characterization.

The structural confirmation of this compound is achieved by analyzing the chemical shifts, coupling constants, and integration values from proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the iodine atom and the trifluoromethylthio group. Protons on a pyridine ring typically resonate between 7.0 and 9.0 ppm. The presence of a positive charge on the nitrogen atom in pyridine salts leads to a downfield shift of all proton signals due to decreased electron density on the ring carbons. pw.edu.pl

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would display six signals for the six carbon atoms of the pyridine ring and one for the trifluoromethyl carbon. The carbon atom attached to the iodine (C-2) would be significantly deshielded, as would the carbon attached to the trifluoromethylthio group (C-3). The trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. For instance, in 2-iodo-2-methylpropane, the carbon bonded to iodine shows a distinct chemical shift. docbrown.info Similarly, in 1-iodopropane, the carbon atom attached to iodine has a specific resonance. docbrown.info

The ¹⁹F NMR spectrum is crucial for confirming the presence of the trifluoromethylthio group. It is expected to show a single sharp signal, a singlet, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shift of this signal is characteristic of the -SCF₃ group and typically appears in a specific region of the ¹⁹F NMR spectrum. For example, the ¹⁹F NMR signal for a CF₃ group in similar environments, such as in 2-(trifluoromethyl)pyridine, is found around -60 to -70 ppm. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | H-4 | 7.2 - 7.5 | Doublet of doublets | J(H4-H5), J(H4-H6) |

| ¹H | H-5 | 7.0 - 7.3 | Doublet of doublets | J(H5-H4), J(H5-H6) |

| ¹H | H-6 | 8.2 - 8.5 | Doublet of doublets | J(H6-H4), J(H6-H5) |

| ¹³C | C-2 | 95 - 105 | Singlet | - |

| ¹³C | C-3 | 130 - 140 | Quartet | J(C-F) |

| ¹³C | C-4 | 125 - 130 | Singlet | - |

| ¹³C | C-5 | 128 - 133 | Singlet | - |

| ¹³C | C-6 | 150 - 155 | Singlet | - |

| ¹³C | -CF₃ | 120 - 130 | Quartet | J(C-F) |

| ¹⁹F | -SCF₃ | -40 to -45 | Singlet | - |

Note: These are predicted values based on data from analogous compounds and general NMR principles. Actual experimental values may vary.

To unambiguously assign the signals observed in the 1D NMR spectra and to confirm the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly valuable. Standard pulse sequences provided with modern NMR spectrometers are typically used for these experiments. rsc.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two or three bonds. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4, H-5, and H-6), allowing for their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. The HSQC spectrum of this compound would show cross-peaks connecting each proton (H-4, H-5, H-6) to its directly bonded carbon atom (C-4, C-5, C-6), confirming their one-bond connectivity.

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions within the NMR tube. This technique provides valuable kinetic and mechanistic information by tracking the disappearance of reactants and the appearance of intermediates and products over time. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, in situ NMR can be used to:

Identify and characterize transient intermediates.

Determine reaction rates and orders.

Optimize reaction conditions (e.g., temperature, catalyst loading).

Elucidate reaction mechanisms.

For example, the conversion of 2-iodopyridines to 2-(trifluoromethyl)pyridines can be monitored to understand the reaction progress. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors below 5 ppm. nih.gov This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. For this compound (C₆H₃F₃INS), the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass that matches this theoretical value to within a few parts per million provides strong evidence for the compound's identity.

Table 2: Predicted HRMS Data for this compound

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₆H₄F₃INS⁺ | 307.9134 |

| [M+Na]⁺ | C₆H₃F₃INNaS⁺ | 329.8953 |

| [M-H]⁻ | C₆H₂F₃INS⁻ | 305.8978 |

Note: These values are calculated based on the exact masses of the most abundant isotopes of each element.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion of a specific m/z is selected, fragmented, and the resulting product ions are analyzed. nih.gov The fragmentation pattern provides valuable structural information. The fragmentation of this compound in an MS/MS experiment would likely be initiated by the cleavage of the weakest bonds. The C-I bond is typically weak and prone to cleavage, leading to the loss of an iodine radical or atom. docbrown.info The C-S and S-CF₃ bonds are also potential sites for fragmentation.

A plausible fragmentation pathway for the molecular ion [C₆H₃F₃INS]⁺• would involve: